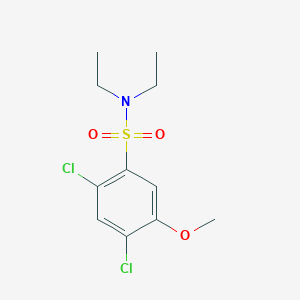
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide, also known as tolazamide, is a sulfonamide drug used to treat type 2 diabetes. The drug works by reducing blood sugar levels in the body and improving insulin sensitivity.
Scientific Research Applications
Tolazamide has been extensively studied for its effectiveness in treating type 2 diabetes. Several clinical trials have shown that 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide significantly reduces blood sugar levels and improves insulin sensitivity in diabetic patients. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has been studied for its potential use in treating other diseases such as cancer and Alzheimer's disease.
Mechanism of Action
Tolazamide works by stimulating the release of insulin from the pancreas and improving insulin sensitivity in the body. The drug targets the sulfonylurea receptor on the beta cells of the pancreas, which triggers the release of insulin. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide increases the number of insulin receptors on the body's cells, making them more sensitive to insulin.
Biochemical and Physiological Effects:
Tolazamide has several biochemical and physiological effects on the body. The drug reduces blood sugar levels by increasing insulin secretion and improving insulin sensitivity. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide can cause weight gain, hypoglycemia, and gastrointestinal side effects such as nausea and vomiting.
Advantages and Limitations for Lab Experiments
Tolazamide has several advantages for lab experiments. The drug is readily available and relatively inexpensive, making it a popular choice for diabetes research. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has a well-established mechanism of action and has been extensively studied for its effectiveness in treating type 2 diabetes.
However, there are also limitations to using 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide in lab experiments. The drug can cause hypoglycemia, which can be dangerous in animal studies. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has limited effectiveness in treating type 1 diabetes and may not be suitable for all types of diabetes research.
Future Directions
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide. One area of interest is the drug's potential use in treating other diseases such as cancer and Alzheimer's disease. Additionally, researchers are exploring new formulations of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide that may improve its effectiveness and reduce side effects. Finally, there is ongoing research into the mechanisms of action of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide and how it can be used to improve diabetes treatment.
Synthesis Methods
Tolazamide can be synthesized by reacting 2,4-dichloro-5-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide.
properties
Product Name |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C11H15Cl2NO3S |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-10(17-3)8(12)6-9(11)13/h6-7H,4-5H2,1-3H3 |
InChI Key |
HQVHCZWFHVSOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)


![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)






